molecular formula C19H17N5O4S B12173799 [4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](1H-indol-6-yl)methanone

[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](1H-indol-6-yl)methanone

Cat. No.: B12173799
M. Wt: 411.4 g/mol
InChI Key: DWEGRDPARGCJPZ-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted at the 4-position with a 2,1,3-benzoxadiazole sulfonyl group and linked via a methanone bridge to a 1H-indol-6-yl moiety. The indole moiety, a privileged scaffold in medicinal chemistry, may contribute to receptor affinity and selectivity. This structural combination is unique compared to other piperazine-based methanones, warranting comparative analysis .

Properties

Molecular Formula

C19H17N5O4S

Molecular Weight

411.4 g/mol

IUPAC Name

[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-(1H-indol-6-yl)methanone

InChI

InChI=1S/C19H17N5O4S/c25-19(14-5-4-13-6-7-20-16(13)12-14)23-8-10-24(11-9-23)29(26,27)17-3-1-2-15-18(17)22-28-21-15/h1-7,12,20H,8-11H2

InChI Key

DWEGRDPARGCJPZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC3=C(C=C2)C=CN3)S(=O)(=O)C4=CC=CC5=NON=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxadiazole sulfonyl chloride, which is then reacted with piperazine to form the intermediate sulfonamide. This intermediate is subsequently coupled with an indole derivative under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the conversion of ketone groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as a fluorescent probe due to the presence of the benzoxadiazole moiety, which exhibits strong fluorescence properties. It can be used in imaging studies to track biological processes at the cellular level.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of certain pathways is beneficial.

Industry

Industrially, 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as fluorescence, stability, and reactivity.

Mechanism of Action

The mechanism of action of 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The benzoxadiazole moiety can bind to proteins or enzymes, altering their activity. This interaction can modulate various biological pathways, leading to therapeutic effects. The compound’s ability to fluoresce also allows it to be used as a probe to study these interactions in real-time.

Comparison with Similar Compounds

Structural Variations in Piperazine Substituents

The piperazine ring’s 4-position substituent significantly influences physicochemical and biological properties:

Compound Name Piperazine Substituent Key Features Similarity Score*
Target Compound 2,1,3-Benzoxadiazol-4-ylsulfonyl Electron-deficient heterocycle with sulfonyl group; may enhance metabolic stability and receptor binding via π-π stacking N/A
(1H-Indol-6-yl)(piperazin-1-yl)methanone (CAS 633322-11-9) None (unsubstituted piperazine) Lacks sulfonyl group; higher basicity and polarity due to free amine 0.86
(1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone (CAS 870655-67-7) Methyl group Reduced polarity compared to unsubstituted piperazine; methyl may sterically hinder interactions 0.86
[4-(Cyclopropylsulfonyl)piperazinyl]methanone analog (CAS 1797889-17-8) Cyclopropylsulfonyl Smaller sulfonyl substituent; cyclopropyl may improve lipophilicity and membrane permeability N/A

*Similarity scores from .

Variations in the Aromatic Moieties

The indole and heterocyclic components modulate electronic and steric profiles:

  • Pyridinyl Analogs (e.g., Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride, CAS 39640-05-6): Pyridine replaces indole, reducing electron density and altering binding motifs .
  • Thiophene Derivatives (e.g., Thiophen-2-yl(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone): Thiophene introduces sulfur-based interactions; trifluoromethyl enhances hydrophobicity and metabolic resistance .

Key Research Findings

  • Electronic Effects : The benzoxadiazole sulfonyl group in the target compound likely reduces basicity compared to methyl- or cyclopropyl-substituted analogs, altering solubility and protein binding .
  • Metabolic Stability : Sulfonyl groups generally enhance resistance to oxidative metabolism, suggesting superior pharmacokinetics over unsubstituted piperazines .

Biological Activity

The compound 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N4O5SC_{18}H_{18}N_{4}O_{5}S with a molecular weight of 402.4 g/mol. Its structure includes a benzoxadiazole moiety, a piperazine ring, and an indole derivative, which are known for their biological activities.

PropertyValue
Molecular FormulaC18H18N4O5SC_{18}H_{18}N_{4}O_{5}S
Molecular Weight402.4 g/mol
IUPAC Name4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone
InChI KeyZJUQDCGINAHHGZ-UHFFFAOYSA-N

The biological activity of this compound is attributed to its ability to interact with various biological targets. The benzoxadiazole ring is known to modulate enzyme activity and receptor interactions, while the piperazine and indole structures contribute to its stability and specificity.

Antimicrobial Activity

Preliminary studies indicate that derivatives of benzoxazole, including this compound, exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis .

Anticancer Activity

Research suggests that compounds with similar structures have cytotoxic effects on various cancer cell lines. Notable findings include:

  • Cytotoxicity : The compound has been tested against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells, showing promising results in inhibiting cell growth .

Other Biological Activities

The compound may also exhibit:

  • Antiviral Effects : Certain benzoxazole derivatives have shown potential antiviral activity against various viral strains .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several benzoxazole derivatives, including this compound. The minimal inhibitory concentrations (MIC) were determined using standard microbiological techniques. The results indicated that the compound exhibited lower MIC values compared to traditional antibiotics, suggesting a potential alternative for treating resistant bacterial strains.

Study 2: Anticancer Properties

In vitro studies on cancer cell lines demonstrated that the compound significantly reduced cell viability after 48 hours of treatment. The WST-1 assay was used to quantify cell viability, revealing a dose-dependent response in various cancer types .

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